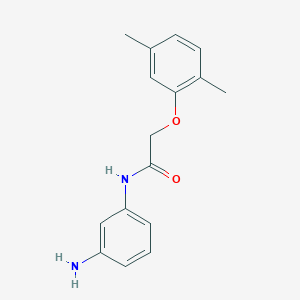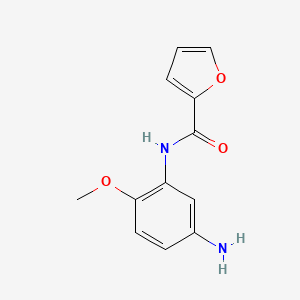
(Quinolin-8-yloxy)-acetic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(Quinolin-8-yloxy)-acetic acid hydrate” is a unique chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 and is typically available in solid form . The compound is also known to exist in a hydrated form with a molecular weight of 221.21 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “(Quinolin-8-yloxy)-acetic acid hydrate”, often involves the use of quinolin-8-ol as a starting point . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol . The compound was then used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Molecular Structure Analysis
The molecular structure of “(Quinolin-8-yloxy)-acetic acid hydrate” has been studied using various spectroscopic techniques, including infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies . The density functional theory (DFT) together with the 6-31G* and 6-311++G** basis sets were used to study its structure and vibrational properties .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and complex. For instance, the reaction of 8-hydroxyquinoline with ethyl chloroacetate in acetone in the presence of an equimolar amount of potassium carbonate can yield a quinolyl ether . This can then be reacted with hydrazine hydrate under reflux for 5 hours to synthesize 2-(Quinolin-8-yloxy)acetohydrazide .Physical And Chemical Properties Analysis
“(Quinolin-8-yloxy)-acetic acid hydrate” is typically available in solid form . It has an empirical formula of C11H9NO3 and a molecular weight of 203.19 . The hydrated form of the compound has a molecular weight of 221.21 .Zukünftige Richtungen
The future directions for the research and application of “(Quinolin-8-yloxy)-acetic acid hydrate” and similar quinoline derivatives are vast. These compounds are used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc . The unique significance of the quinoline scaffold is determined by not only synthetic applications but also diverse biological activities of quinoline derivatives .
Eigenschaften
IUPAC Name |
2-quinolin-8-yloxyacetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.H2O/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKHBNGQLMZSKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-8-yloxy)-acetic acid hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)
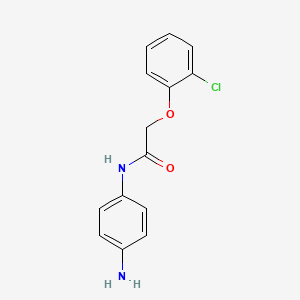
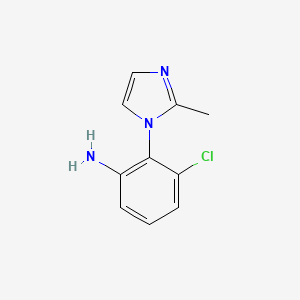
![4-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1317931.png)
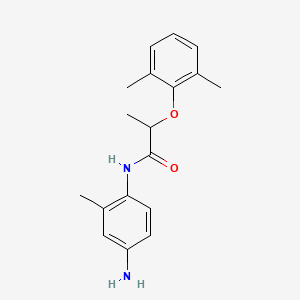
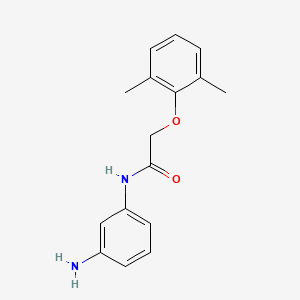
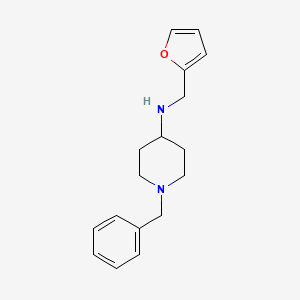
![[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1317944.png)
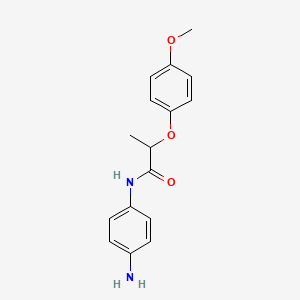
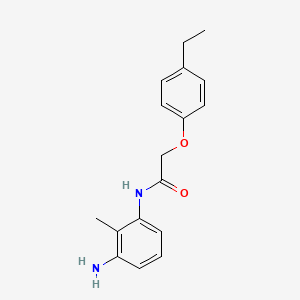
![{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1317952.png)
